![molecular formula C20H22N4O3 B5539376 N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

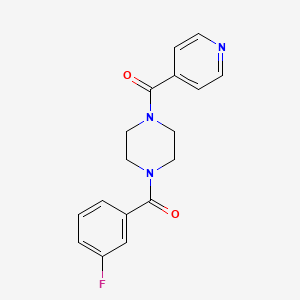

N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine, also known as TAK-242, is a small molecule inhibitor that targets toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane protein that plays a critical role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Aplicaciones Científicas De Investigación

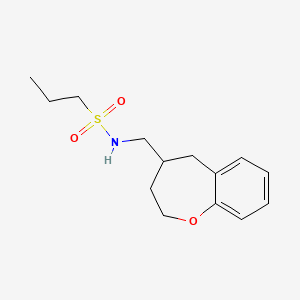

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) detailed the synthesis of novel 1,2,4-triazole derivatives, including the synthesis of compounds that may be structurally related to N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine. These compounds were evaluated for their antimicrobial activities, showing varying degrees of efficacy against test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

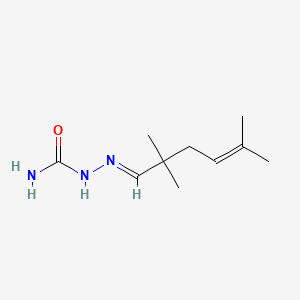

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) investigated the intramolecular hydrogen bonding and tautomerism in Schiff bases, which are related to the chemical structure of the aforementioned compound. This study provides insights into the chemical behavior and stability of such compounds, which could be useful in designing molecules with specific properties for scientific applications (Nazır, H., Yıldız, M., Yılmaz, H., Tahir, M. M., & Ülkü, D., 2000).

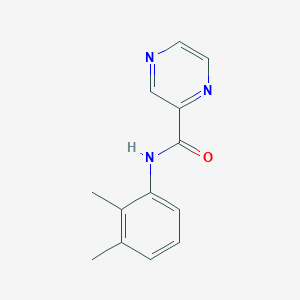

Lanthanide Complex Cation Synthesis

Another application involves the synthesis and characterization of lanthanide complexes. Liu et al. (1993) described the synthesis of lanthanide complexes involving bulky ortho 3-methoxy groups on N4O3 amine phenol ligands, suggesting the potential of such structures in creating complex cations for various scientific purposes (Liu, S., Yang, L., Rettig, S., & Orvig, C., 1993).

Benzoxazine Monomer Synthesis

Benzoxazine monomers and oligomers synthesis, as explored by Brunovska et al. (1999), presents an avenue for creating novel polymeric materials. This study demonstrates the use of triazine intermediates for synthesizing benzoxazine monomers, hinting at the compound's potential in material science and engineering applications (Brunovska, Z., Liu, J. P., & Ishida, H., 1999).

Ring-Opening Polymerization

Liang et al. (2012) discussed the synthesis of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes and their application in the ring-opening polymerization of cyclic esters. This research suggests the compound's relevance in synthesizing polymers with specific characteristics, potentially for medical or engineering applications (Liang, Z.-h., Ni, X., Li, X., & Shen, Z.-q., 2012).

Propiedades

IUPAC Name |

(E)-1-[4-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-17-2-6-19(7-3-17)26-12-10-25-11-13-27-20-8-4-18(5-9-20)14-23-24-15-21-22-16-24/h2-9,14-16H,10-13H2,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRVHRBDMPRDNP-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)

![8-(2-amino-6-methoxy-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539301.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![1-(5-chloro-2-methoxyphenyl)-3-cyclopropyl-5-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5539330.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)